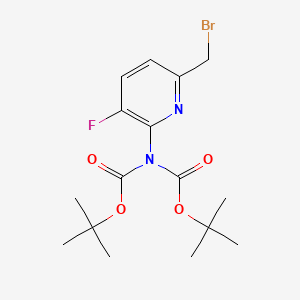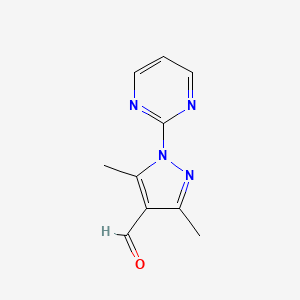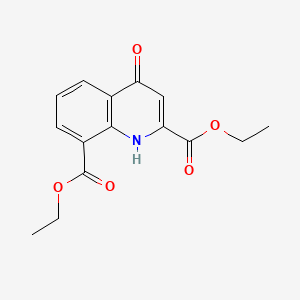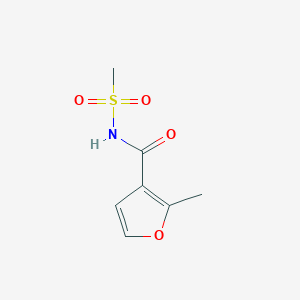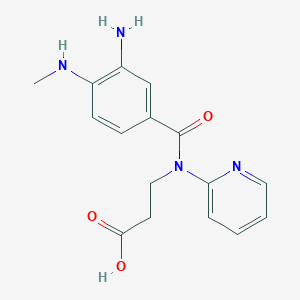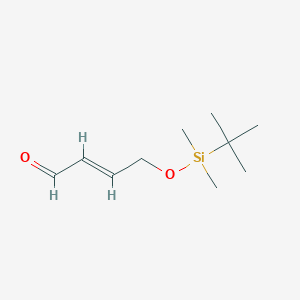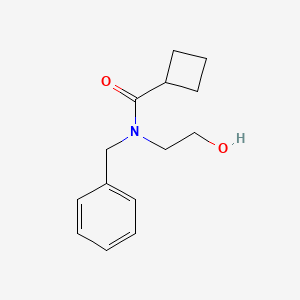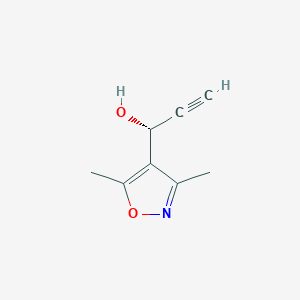![molecular formula C9H14O B14902428 2-(Bicyclo[2.2.1]heptan-1-yl)acetaldehyde](/img/structure/B14902428.png)
2-(Bicyclo[2.2.1]heptan-1-yl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bicyclo[2.2.1]heptan-1-yl)acetaldehyde is an organic compound characterized by a bicyclic structure. This compound is part of the norbornane family, which is known for its unique and rigid bicyclic framework. The presence of an aldehyde functional group attached to the bicyclo[2.2.1]heptane ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bicyclo[2.2.1]heptan-1-yl)acetaldehyde typically involves the following steps:
Starting Material: The synthesis often begins with norbornene or norbornane derivatives.
Reaction Conditions: Common reagents include catalysts like rhodium complexes for hydroformylation or oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale hydroformylation processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Bicyclo[2.2.1]heptan-1-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(Bicyclo[2.2.1]heptan-1-yl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Bicyclo[2.2.1]heptan-1-yl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to potential biological effects. The rigid bicyclic structure also influences its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Norbornane: A saturated hydrocarbon with a similar bicyclic structure but lacking the aldehyde functional group.
Norbornene: An unsaturated hydrocarbon with a double bond in the bicyclic ring.
Norbornadiene: Contains two double bonds in the bicyclic ring.
Uniqueness
2-(Bicyclo[2.2.1]heptan-1-yl)acetaldehyde is unique due to the presence of the aldehyde functional group, which imparts distinct reactivity and potential applications compared to other norbornane derivatives. The combination of the rigid bicyclic structure and the reactive aldehyde group makes it a valuable compound for various chemical and biological studies.
Properties
Molecular Formula |
C9H14O |
|---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
2-(1-bicyclo[2.2.1]heptanyl)acetaldehyde |
InChI |
InChI=1S/C9H14O/c10-6-5-9-3-1-8(7-9)2-4-9/h6,8H,1-5,7H2 |
InChI Key |
GORGHRYOCUAAQX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1C2)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



